Cas no 157872-91-8 (Hexanoic acid, 5-methyl-2-(2-methyl-1-oxopropyl)-4-oxo-, methyl ester)

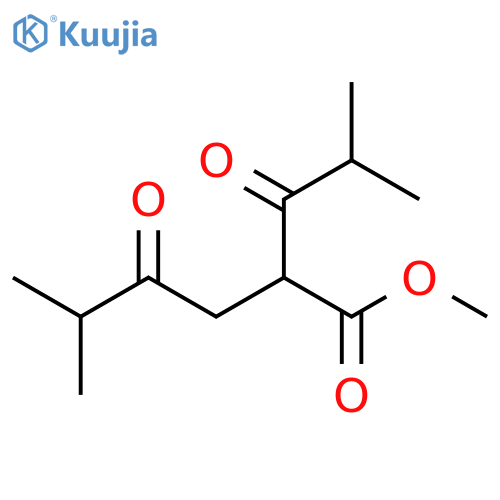

157872-91-8 structure

商品名:Hexanoic acid, 5-methyl-2-(2-methyl-1-oxopropyl)-4-oxo-, methyl ester

CAS番号:157872-91-8

MF:C12H20O4

メガワット:228.284804344177

CID:2926734

Hexanoic acid, 5-methyl-2-(2-methyl-1-oxopropyl)-4-oxo-, methyl ester 化学的及び物理的性質

名前と識別子

-

- Hexanoic acid, 5-methyl-2-(2-methyl-1-oxopropyl)-4-oxo-, methyl ester

-

- インチ: 1S/C12H20O4/c1-7(2)10(13)6-9(12(15)16-5)11(14)8(3)4/h7-9H,6H2,1-5H3

- InChIKey: LSKRITZDKNZCHJ-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C(C(=O)C(C)C)CC(=O)C(C)C

Hexanoic acid, 5-methyl-2-(2-methyl-1-oxopropyl)-4-oxo-, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-761814-1.0g |

methyl 5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |

157872-91-8 | 95.0% | 1.0g |

$770.0 | 2025-02-24 | |

| Enamine | EN300-761814-2.5g |

methyl 5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |

157872-91-8 | 95.0% | 2.5g |

$1509.0 | 2025-02-24 | |

| Enamine | EN300-761814-10.0g |

methyl 5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |

157872-91-8 | 95.0% | 10.0g |

$3315.0 | 2025-02-24 | |

| Enamine | EN300-761814-0.25g |

methyl 5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |

157872-91-8 | 95.0% | 0.25g |

$383.0 | 2025-02-24 | |

| Enamine | EN300-761814-0.5g |

methyl 5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |

157872-91-8 | 95.0% | 0.5g |

$601.0 | 2025-02-24 | |

| Enamine | EN300-761814-0.05g |

methyl 5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |

157872-91-8 | 95.0% | 0.05g |

$179.0 | 2025-02-24 | |

| Enamine | EN300-761814-5.0g |

methyl 5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |

157872-91-8 | 95.0% | 5.0g |

$2235.0 | 2025-02-24 | |

| Enamine | EN300-761814-0.1g |

methyl 5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |

157872-91-8 | 95.0% | 0.1g |

$268.0 | 2025-02-24 |

Hexanoic acid, 5-methyl-2-(2-methyl-1-oxopropyl)-4-oxo-, methyl ester 関連文献

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

157872-91-8 (Hexanoic acid, 5-methyl-2-(2-methyl-1-oxopropyl)-4-oxo-, methyl ester) 関連製品

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 857369-11-0(2-Oxoethanethioamide)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量